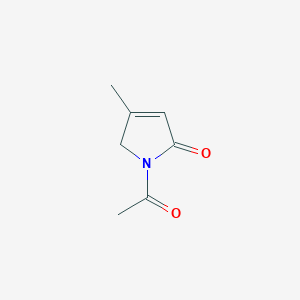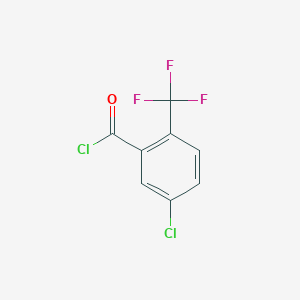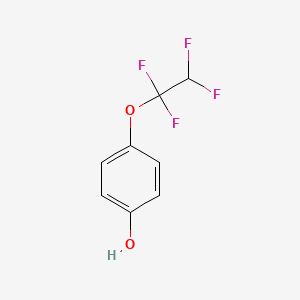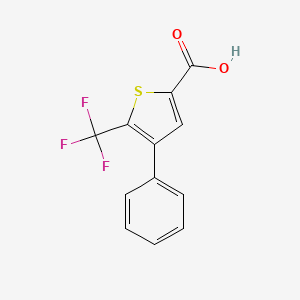
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 208108-76-3 . It has a molecular weight of 272.25 . It is also known by the synonyms 4-Phenyl-5-(trifluoromethyl)-2-thenoic acid, and 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene .
Molecular Structure Analysis
The crystal structure of this compound has been studied . It has a triclinic crystal structure with the following parameters: a = 11.092 (2) Å, b = 12.928 (2) Å, c = 14.071 (2) Å, α = 114.708 (2)°, β = 104.991 (2)°, γ = 90.827 (2)° .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 130-132°C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures in this field typically involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are advanced compounds with a variety of biological effects .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the formulation of corrosion inhibitors .
- The outcomes of these applications would be the prevention of corrosion in various industrial applications .
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the fabrication of organic semiconductors .
- The outcomes of these applications would be the development of advanced organic semiconductors .
-
Organic Light-Emitting Diodes (OLEDs)
- Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the fabrication of OLEDs .
- The outcomes of these applications would be the development of advanced OLEDs .
-
Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the formulation of drugs .
- The outcomes of these applications would be the development of advanced drugs with various pharmacological properties .
-
Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)
- There are many examples of application of arylboronic acids, among others: building blocks in organic chemistry, sensors and receptors, polymers, active ingredients of drugs, functionalization of nanoparticles, boron neutron capture therapy (BNCT) and positron emission tomography (PET) .
- The methods of application or experimental procedures in this field would involve the use of arylboronic acids in the formulation of BNCT and PET .
- The outcomes of these applications would be the development of advanced BNCT and PET .
-
Organic Field-Effect Transistors (OFETs)
- Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) .
- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the fabrication of OFETs .
- The outcomes of these applications would be the development of advanced OFETs .
-
Nonsteroidal Anti-Inflammatory Drug
- Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
- The methods of application or experimental procedures in this field would involve the use of thiophene-2-carboxylic acid in the formulation of drugs .
- The outcomes of these applications would be the development of advanced drugs with various pharmacological properties .
-
Suzuki-Miyaura Cross-Coupling Reactions
- 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- The methods of application or experimental procedures in this field would involve the use of 4-(Trifluoromethyl)phenylboronic acid in the formulation of Suzuki-Miyaura cross-coupling reactions .
- The outcomes of these applications would be the development of advanced Suzuki-Miyaura cross-coupling reactions .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-8(6-9(18-10)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAGKGTDDIMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382616 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
CAS RN |
208108-76-3 | |
| Record name | 4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208108-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
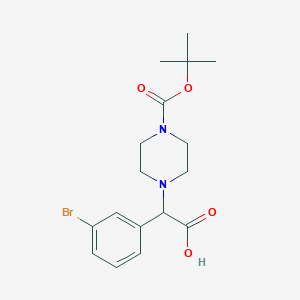
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
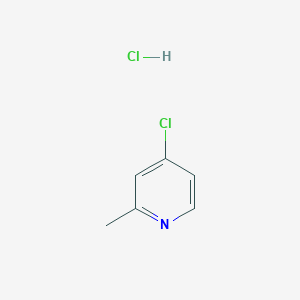
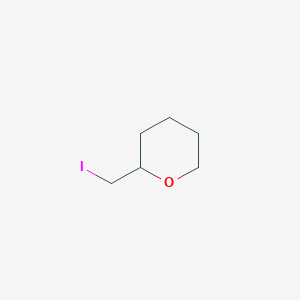
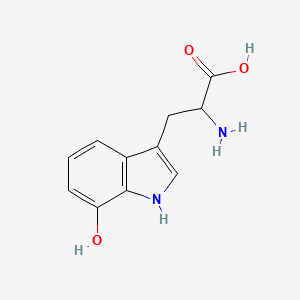
![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)

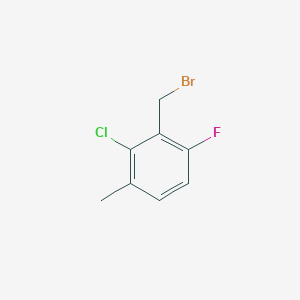
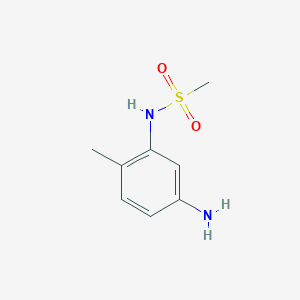
![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
